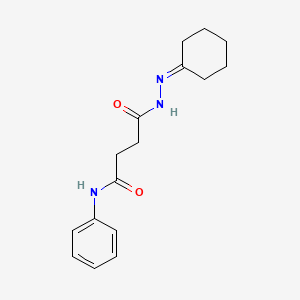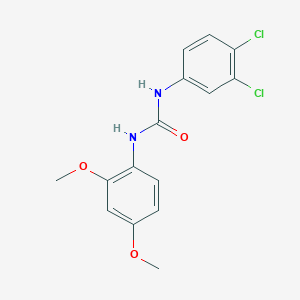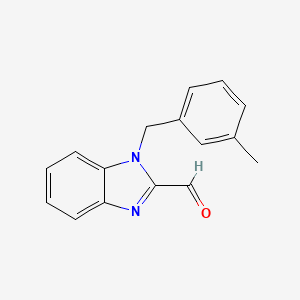![molecular formula C18H19N3O4 B5694775 N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide, commonly known as BPN or BPN14770, is a small molecule drug that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
BPN works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of gene expression and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects
BPN has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BPN has also been found to promote synaptic plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPN in lab experiments is its specificity for PDE4D. This allows researchers to study the effects of PDE4D inhibition without affecting other PDE4 isoforms. However, one of the limitations of using BPN is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BPN. One area of research is the development of more potent and selective PDE4D inhibitors. Another area of research is the investigation of the potential therapeutic applications of BPN in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to understand the long-term effects of BPN on cognitive function and neuroinflammation.
Méthodes De Synthèse
BPN is synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with butyryl chloride to form 2-methyl-3-nitrobenzoyl butyrate. This intermediate is then reacted with 3-aminophenylboronic acid to form BPN.
Applications De Recherche Scientifique
BPN has been extensively researched for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. Studies have shown that BPN can improve cognitive function, reduce neuroinflammation, and promote synaptic plasticity in animal models of these diseases.
Propriétés
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-6-17(22)19-13-7-4-8-14(11-13)20-18(23)15-9-5-10-16(12(15)2)21(24)25/h4-5,7-11H,3,6H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQXLYILGZKFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)





![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)


